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Compound of Interest

Compound Name: Bis-NH2-PEG2

Cat. No.: B1664900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-NH2-PEG2, also known as 1,8-Diamino-3,6-dioxaoctane, is a homobifunctional crosslinker

containing two primary amine groups separated by a two-unit polyethylene glycol (PEG)

spacer.[1][2] This molecule offers a versatile platform for bioconjugation and the development

of advanced drug delivery systems. The PEG component enhances hydrophilicity, reduces

immunogenicity, and improves the pharmacokinetic profile of conjugated molecules or

nanoparticles, while the terminal amine groups provide reactive handles for covalent

attachment to various functional groups.[3][4]

These application notes provide an overview of the utility of Bis-NH2-PEG2 in drug delivery,

along with detailed protocols for the functionalization of nanoparticles, formation of hydrogels,

drug loading, and in vitro characterization.

Table 1: Physicochemical Properties of Bis-NH2-PEG2
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Property Value

Synonyms
PROTAC Linker 19, 1,8-Diamino-3,6-

dioxaoctane, 1,2-Bis(2-aminoethoxy)ethane

CAS Number 929-59-9

Molecular Formula C6H16N2O2

Molecular Weight 148.20 g/mol

Appearance Solid Powder or Liquid

Purity ≥95%

Solubility
DMSO: 250 mg/mL (1686.91 mM; may require

sonication)

Storage Dry, dark, and at -20°C for up to one year

Data sourced from multiple suppliers.[2][5]

Applications in Drug Delivery
The unique properties of Bis-NH2-PEG2 make it a valuable tool in several drug delivery

strategies:

Nanoparticle Functionalization: The amine terminals can be conjugated to the surface of

nanoparticles (e.g., PLGA, gold nanoparticles) to create a hydrophilic shell. This "stealth"

coating helps to reduce opsonization and clearance by the reticuloendothelial system (RES),

thereby prolonging circulation time.[6]

Hydrogel Formation: As a crosslinking agent, Bis-NH2-PEG2 can react with polymers

containing amine-reactive functional groups to form biocompatible hydrogels for sustained

drug release.[7][8]

PROTAC Linker: It is utilized as a flexible linker in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), which are designed to hijack the cell's ubiquitin-proteasome system

to degrade specific target proteins.[4][5][9]
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Bioconjugation: The amine groups can be used to conjugate drugs, targeting ligands (e.g.,

antibodies, peptides), or imaging agents to a carrier system.[3]

Experimental Protocols
Protocol 1: Functionalization of PLGA Nanoparticles
with Bis-NH2-PEG2
This protocol describes the covalent attachment of Bis-NH2-PEG2 to the surface of carboxyl-

terminated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles via EDC/NHS chemistry.

Materials:

PLGA-COOH (Poly(lactic-co-glycolic acid), carboxyl-terminated)

Bis-NH2-PEG2

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

Organic solvent (e.g., Dichloromethane - DCM, or a mixture of Ethyl Acetate and Acetone)

Phosphate Buffered Saline (PBS), pH 7.4

Dialysis membrane (MWCO 10 kDa)

Magnetic stirrer

Probe sonicator or homogenizer

Procedure:

Nanoparticle Formulation:

Dissolve 100 mg of PLGA-COOH in 2 mL of a suitable organic solvent.

Prepare a 1% (w/v) aqueous solution of a surfactant (e.g., polyvinyl alcohol - PVA).
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Add the PLGA solution dropwise to 10 mL of the surfactant solution while stirring

vigorously.

Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath.

Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and

nanoparticle hardening.

Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes) and wash

three times with deionized water to remove excess surfactant.

Activation of Carboxyl Groups:

Resuspend the PLGA-COOH nanoparticles in 10 mL of PBS (pH 7.4).

Add 50 mg of EDC and 30 mg of NHS to the nanoparticle suspension.

Stir the reaction mixture for 1 hour at room temperature to activate the carboxyl groups on

the nanoparticle surface.

Conjugation of Bis-NH2-PEG2:

Dissolve 50 mg of Bis-NH2-PEG2 in 1 mL of PBS.

Add the Bis-NH2-PEG2 solution to the activated nanoparticle suspension.

Allow the reaction to proceed overnight at room temperature with gentle stirring.

Purification:

Quench the reaction by adding a small amount of Tris buffer.

Purify the PEGylated nanoparticles by dialysis against deionized water for 48 hours using

a 10 kDa MWCO membrane, with frequent water changes.

Alternatively, nanoparticles can be purified by repeated centrifugation and resuspension in

deionized water.

Lyophilize the purified nanoparticles for long-term storage.
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Table 2: Representative Characterization of PLGA and PEGylated PLGA Nanoparticles

Parameter
PLGA-COOH
Nanoparticles

PLGA-PEG-NH2
Nanoparticles

Hydrodynamic Diameter (nm) 150 ± 10 165 ± 15

Polydispersity Index (PDI) < 0.2 < 0.2

Zeta Potential (mV) -25 ± 5 -5 ± 3

Note: These are example values and will vary depending on the specific PLGA and reaction

conditions.

Protocol 2: Preparation of a Bis-NH2-PEG2 Crosslinked
Hydrogel for Drug Delivery
This protocol outlines the formation of a hydrogel by crosslinking a multi-arm PEG-NHS ester

with Bis-NH2-PEG2.

Materials:

4-arm PEG-NHS (Polyethylene glycol with 4 arms, each terminated with an N-

hydroxysuccinimide ester)

Bis-NH2-PEG2

Drug to be encapsulated (e.g., Doxorubicin)

Sterile PBS, pH 7.4

Vortex mixer

Procedure:

Preparation of Precursor Solutions:

Prepare a 10% (w/v) solution of 4-arm PEG-NHS in sterile PBS.
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Prepare a 5% (w/v) solution of Bis-NH2-PEG2 in sterile PBS.

Dissolve the drug in the Bis-NH2-PEG2 solution at the desired concentration.

Hydrogel Formation:

In a sterile microcentrifuge tube, mix the 4-arm PEG-NHS solution and the Bis-NH2-
PEG2/drug solution in a 1:1 volume ratio.

Immediately vortex the mixture for 10-15 seconds.

Gelation should occur within minutes at room temperature.

Drug Loading and Release:

The drug is physically entrapped within the hydrogel network as it forms.

For drug release studies, place the hydrogel in a known volume of release buffer (e.g.,

PBS at 37°C) and periodically sample the buffer to determine the drug concentration using

a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Table 3: Example Drug Release Profile from a PEG Hydrogel

Time (hours) Cumulative Doxorubicin Release (%)

1 15 ± 3

6 35 ± 5

12 50 ± 6

24 68 ± 7

48 85 ± 8

72 95 ± 5

Note: Release kinetics will depend on the hydrogel crosslinking density, drug properties, and

release conditions.
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Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of drug-loaded, Bis-NH2-PEG2 functionalized

nanoparticles against a cancer cell line.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Drug-loaded PEGylated nanoparticles

Free drug solution (as a positive control)

Empty PEGylated nanoparticles (as a vehicle control)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Plate reader

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Treatment:

Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty

nanoparticles in complete medium.
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Remove the old medium from the wells and add 100 µL of the treatment solutions. Include

wells with untreated cells as a negative control.

Incubate for 48-72 hours.

MTT Assay:

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 10 minutes to ensure complete dissolution.

Data Analysis:

Measure the absorbance at 570 nm using a plate reader.

Calculate the cell viability as a percentage of the untreated control.

Plot cell viability versus drug concentration and determine the IC50 value (the

concentration of the drug that inhibits 50% of cell growth).

Table 4: Example Cytotoxicity Data for Doxorubicin Formulations

Formulation IC50 (µg/mL) on MCF-7 cells

Free Doxorubicin 0.5 ± 0.1

Doxorubicin-loaded PLGA-PEG-NH2

Nanoparticles
0.8 ± 0.2

Empty PLGA-PEG-NH2 Nanoparticles > 100

Note: IC50 values are indicative and will vary based on the cell line, drug, and nanoparticle

formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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